4-O-beta-D-Galactopyranosyl-alpha-D-fructose
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactulose is typically synthesized through the isomerization of lactose. The process involves the conversion of lactose into lactulose using alkaline catalysts such as sodium hydroxide or calcium hydroxide under controlled temperature and pH conditions . The reaction is followed by neutralization and purification steps to obtain the final product.
Industrial Production Methods
Industrial production of lactulose involves large-scale isomerization of lactose using similar alkaline catalysts. The process is optimized for high yield and purity, involving continuous monitoring and adjustment of reaction conditions. The final product is then subjected to rigorous quality control measures to ensure its suitability for medical and food applications .
Chemical Reactions Analysis
Types of Reactions
Lactulose undergoes several types of chemical reactions, including:
Oxidation: Lactulose can be oxidized to form lactobionic acid.
Reduction: It can be reduced to form lactitol.
Hydrolysis: Lactulose can be hydrolyzed to yield its constituent monosaccharides, galactose, and fructose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Hydrolysis: Acidic or enzymatic hydrolysis can be employed, with hydrochloric acid or beta-galactosidase being common choices.
Major Products
Oxidation: Lactobionic acid
Reduction: Lactitol
Hydrolysis: Galactose and fructose
Scientific Research Applications
Lactulose has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other compounds.
Medicine: Used as a laxative and in the treatment of hepatic encephalopathy.
Industry: Incorporated into functional foods and beverages for its prebiotic properties.
Mechanism of Action
Lactulose exerts its effects primarily in the colon, where it is fermented by the gut microbiota. This fermentation process produces short-chain fatty acids and lactic acid, which lower the pH of the colon and act as an osmotic laxative . Additionally, lactulose promotes the growth of beneficial bacteria, which can inhibit the growth of pathogenic bacteria .
Comparison with Similar Compounds
Similar Compounds
Lactose: A disaccharide composed of glucose and galactose.
Maltose: A disaccharide composed of two glucose molecules.
Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Uniqueness
Lactulose is unique among these compounds due to its synthetic origin and specific beta-1,4-glycosidic bond between galactose and fructose. This unique structure imparts its prebiotic and laxative properties, making it valuable in both medical and industrial applications .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLYHFGKNRPGE-WJONTELPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@]([C@H]2O)(CO)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4618-18-2 | |
Record name | D-Fructose, 4-O-.beta.-D-galactopyranosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lactulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.